Indolin-1-yl(o-tolyl)methanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-(2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-12-6-2-4-8-14(12)16(18)17-11-10-13-7-3-5-9-15(13)17/h2-9H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRMAUHQDXLCPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201220289 | |
| Record name | (2,3-Dihydro-1H-indol-1-yl)(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201220289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315248-40-9 | |
| Record name | (2,3-Dihydro-1H-indol-1-yl)(2-methylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=315248-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-Dihydro-1H-indol-1-yl)(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201220289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Analysis of 1H and 13C NMR spectra, along with two-dimensional techniques, provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
For comparative purposes, spectral data for the closely related compound, Indolin-1-yl(phenyl)methanone, is often utilized to predict and interpret the spectra of its derivatives. rsc.org The primary differences for Indolin-1-yl(o-tolyl)methanone would arise in the aromatic region of the spectra, with the addition of a methyl group on the tolyl ring.
The 1H NMR spectrum provides information on the number, environment, and neighboring protons for each unique hydrogen atom in the molecule. In this compound, the spectrum is expected to show distinct signals for the indoline (B122111) moiety and the o-tolyl group.
The indoline protons typically appear as triplets for the two methylene (B1212753) groups (-CH2-CH2-). The aromatic protons of the indoline ring and the o-tolyl ring would appear in the downfield region (typically δ 7.0–8.2 ppm). A key feature for the o-tolyl derivative is a singlet in the aliphatic region (around δ 2.3-2.5 ppm) corresponding to the methyl (-CH3) group protons. The complex splitting patterns in the aromatic region are due to the spin-spin coupling between adjacent protons.
Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ ppm) | Multiplicity | Notes |
| Indoline CH₂ (C3) | ~3.1-3.2 | Triplet | Adjacent to other CH₂ group. |
| Indoline CH₂ (C2) | ~4.0-4.2 | Triplet | Adjacent to Nitrogen and CH₂ group. Deshielded by N. |
| o-Tolyl CH₃ | ~2.4 | Singlet | Characteristic signal for the tolyl methyl group. |
| Aromatic Protons | ~7.0-7.8 | Multiplet | Complex signals from the four protons on the tolyl ring and the four protons on the indoline benzene (B151609) ring. |
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. The spectrum for this compound would be characterized by signals for the carbonyl carbon, the aromatic carbons, the aliphatic indoline carbons, and the tolyl methyl carbon.
The carbonyl (C=O) carbon is highly deshielded and appears significantly downfield (typically δ 168-172 ppm). The aromatic carbons appear in the δ 115–145 ppm range. The two aliphatic carbons of the indoline ring would be found upfield (δ 28-53 ppm), as would the methyl carbon of the tolyl group (around δ 20-22 ppm).
Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ ppm) | Notes |
| Carbonyl (C=O) | ~170 | Most downfield signal due to electronegative oxygen. |
| Aromatic C (Quaternary) | ~130-145 | Includes carbons attached to other groups (e.g., C-N, C-C=O). |
| Aromatic CH | ~117-132 | Signals for protonated aromatic carbons. |
| Indoline CH₂ (C2) | ~52 | Carbon adjacent to nitrogen is more deshielded. |
| Indoline CH₂ (C3) | ~29 | Standard aliphatic carbon signal. |
| o-Tolyl CH₃ | ~21 | Upfield signal characteristic of a methyl group. |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It is used to definitively assign which proton signal corresponds to which carbon signal. For example, the HSQC spectrum would show a correlation peak between the methyl proton signal (~δ 2.4 ppm) and the methyl carbon signal (~δ 21 ppm). columbia.edu Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are two or three bonds apart (and sometimes four in conjugated systems). columbia.eduresearchgate.net HMBC is crucial for piecing together the molecular skeleton. Key expected correlations for this compound include:
A correlation between the methyl protons and the carbonyl carbon, confirming the o-tolyl group's connection to the carbonyl.
Correlations between the indoline C2 protons and the carbonyl carbon, confirming the amide linkage.
Correlations between the methyl protons and the aromatic carbons of the tolyl ring, confirming its position. polyu.edu.hk
Carbon Nuclear Magnetic Resonance (13C NMR) Data Analysis
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. uio.no
The FT-IR spectrum of this compound is dominated by a very strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration. This peak is typically found in the range of 1640-1680 cm⁻¹. Other significant absorptions include C-H stretching from the aromatic and aliphatic parts of the molecule, C=C stretching from the aromatic rings, and the C-N stretching of the amide.
Interactive Table: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| Aromatic C-H | ~3050-3100 | Medium-Weak | Stretch |
| Aliphatic C-H | ~2850-2970 | Medium | Stretch |
| Amide C=O | ~1650-1670 | Strong | Stretch |
| Aromatic C=C | ~1580-1600, ~1450-1490 | Medium-Strong | Stretch |
| C-N | ~1350-1400 | Medium | Stretch |
Data is inferred from spectra of similar N-acylindolines. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. beilstein-journals.org For this compound (molecular formula: C₁₆H₁₅NO), the calculated exact mass serves as a definitive confirmation of its identity. chemshuttle.com
Molecular Formula: C₁₆H₁₅NO
Calculated Monoisotopic Mass: 237.1154 g/mol
Expected HRMS (ESI-TOF) [M+H]⁺: 238.1226
An experimental HRMS value that matches the calculated value to within a few parts per million (ppm) confirms the elemental composition of the compound. Fragmentation patterns observed in the mass spectrum can also provide structural information, for example, by showing the loss of the tolyl group or the carbonyl group.
Single Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structural Analysis
Single Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. uhu-ciqso.es This method requires a suitable single crystal of the compound. uhu-ciqso.es The diffraction pattern of X-rays passing through the crystal allows for the precise calculation of bond lengths, bond angles, and torsional angles within the molecule. researchgate.net
As of this writing, a published single-crystal X-ray structure for this compound has not been identified in the surveyed literature. If a crystal were analyzed, SC-XRD would provide definitive proof of the molecular connectivity and reveal details about its conformation, such as the dihedral angle between the indoline and o-tolyl ring systems. It would also elucidate the intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that govern the crystal packing arrangement. mdpi.comresearchgate.net
Computational and Theoretical Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) Calculations for Molecular Properties
Optimized Geometry and Conformational Landscape
No published studies detailing the optimized geometry or conformational landscape of Indolin-1-yl(o-tolyl)methanone using DFT methods were found.
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO/LUMO energies)
Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound are not available in the current body of scientific literature.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
There are no available MEP maps or associated analyses for this compound to describe its charge distribution and reactive sites.
Natural Bonding Orbital (NBO) Analysis for Hyperconjugation and Stability
NBO analysis, which would provide insights into hyperconjugative interactions and the electronic stability of this compound, has not been reported.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and UV-Vis Spectra
No TD-DFT studies have been published that would allow for the analysis of the electronic excitations and the prediction of the UV-Vis spectra for this compound.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding and Non-Covalent Interactions
QTAIM analysis, which would characterize the nature of the chemical bonds and non-covalent interactions within this compound, is not present in the available literature.
Hirshfeld Surface Analysis for Intermolecular Packing and Interactions
A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies on the Hirshfeld surface analysis of this compound. This analytical technique, crucial for understanding the intermolecular interactions that govern the packing of molecules in a crystalline solid, appears not to have been applied to this particular compound in published research.
Hirshfeld surface analysis is a powerful computational method that partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). This partitioning allows for the visualization and quantification of intermolecular contacts.
Typically, a Hirshfeld surface analysis would involve:
Mapping of d_norm: This property, which combines the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, is mapped onto the Hirshfeld surface. Red spots on the d_norm map indicate close intermolecular contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or longer contacts.
2D Fingerprint Plots: These plots summarize the intermolecular contacts in the crystal by plotting d_e against d_i. The distribution and shape of the points on this plot provide a quantitative summary of the types and relative significance of different intermolecular interactions. For instance, sharp spikes often denote hydrogen bonds, while more diffuse regions can represent van der Waals interactions.
Enrichment Ratios: This value compares the proportion of actual contacts between different atomic pairs in the crystal with the proportion that would be expected to occur by chance. An enrichment ratio greater than one suggests a favored interaction.
Without a published crystal structure (in the form of a Crystallographic Information File, or CIF), it is not possible to perform a Hirshfeld surface analysis for this compound. Such an analysis would provide valuable insights into how the indoline (B122111), tolyl, and methanone (B1245722) moieties engage in intermolecular interactions, such as C-H···O, C-H···π, and π···π stacking interactions, which would be instrumental in understanding its solid-state properties.
The following tables are representative of the types of data that would be generated from a Hirshfeld surface analysis, but are presented here as a template for what such an analysis would reveal, as no specific data for the title compound is available.
Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | Data not available |
| C···H/H···C | Data not available |
| O···H/H···O | Data not available |
| N···H/H···N | Data not available |
| C···C | Data not available |
| Other | Data not available |
Table 2: Hypothetical Enrichment Ratios of Intermolecular Contacts for this compound
| Contact Pair | Enrichment Ratio |
|---|---|
| C/C | Data not available |
| C/H | Data not available |
| C/N | Data not available |
| C/O | Data not available |
| H/H | Data not available |
| H/N | Data not available |
| H/O | Data not available |
Should crystallographic data for this compound become available in the future, a detailed Hirshfeld surface analysis would be a valuable endeavor to fully characterize its solid-state behavior and intermolecular interaction landscape.
Advanced Reaction Mechanism Studies and Mechanistic Pathways
Elucidation of Catalytic Cycles in Transition Metal-Mediated Reactions
The N-acyl group on the indoline (B122111) ring can function as a directing group in transition metal-catalyzed C-H activation reactions, enabling the functionalization of specific positions that would otherwise be unreactive. rsc.org Mechanistic studies on analogous systems, particularly those involving rhodium and palladium, have shed light on these processes. rsc.orgnih.gov
A notable example is the Rh(III)-catalyzed C-2 alkylation of N-pyrrolidinylindolecarboxamide, a close structural analog, with β-nitrostyrenes. researchgate.net This reaction provides insight into a potential pathway for Indolin-1-yl(o-tolyl)methanone. The proposed catalytic cycle begins with the coordination of the rhodium catalyst to the amide directing group, followed by a chelation-assisted C-H activation at the C-2 position of the indole (B1671886) ring to form a five-membered rhodacycle intermediate. researchgate.net This intermediate then coordinates with the β-nitrostyrene. Subsequent migratory insertion of the olefin into the Rh-C bond and protonolysis releases the C-2 alkylated product and regenerates the active Rh(III) catalyst, allowing the cycle to continue. researchgate.net The use of a silver salt, such as AgSbF₆, is crucial for abstracting a chloride ligand from the dimeric rhodium precursor, [Cp*RhCl₂]₂, to generate the catalytically active cationic species. researchgate.net
Detailed findings from the study on the alkylation of an N-acyl indole with various nitrostyrenes highlight the scope and electronic effects of the reaction, which are summarized in the table below.
| Entry | β-Nitrostyrene Substituent (Ar) | Product | Yield (%) |
| 1 | Phenyl | (2-(2-nitro-1-phenylethyl)-1H-indol-1-yl)(pyrrolidin-1-yl)methanone | 80 |
| 2 | p-Tolyl | (2-(2-nitro-1-(p-tolyl)ethyl)-1H-indol-1-yl)(pyrrolidin-1-yl)methanone | 69 |
| 3 | o-Tolyl | (2-(2-nitro-1-(o-tolyl)ethyl)-1H-indol-1-yl)(pyrrolidin-1-yl)methanone | 54 |
| 4 | 4-Methoxyphenyl | (2-(1-(4-methoxyphenyl)-2-nitroethyl)-1H-indol-1-yl)(pyrrolidin-1-yl)methanone | 78 |
| 5 | 4-Fluorophenyl | (2-(1-(4-fluorophenyl)-2-nitroethyl)-1H-indol-1-yl)(pyrrolidin-1-yl)methanone | 68 |
| Data sourced from a study on Rh(III)-catalyzed C-2 alkylation of N-pyrrolidinylindolecarboxamide. researchgate.net |
Investigation of Radical-Based Functionalization Mechanisms
Radical-mediated pathways offer an alternative strategy for the functionalization of the indoline scaffold. While transition metals often dominate, biocatalysis and photoredox catalysis have emerged as powerful tools for generating and controlling radical intermediates. chemrxiv.orgnih.gov
Recent studies on the C(sp³)–H functionalization of N-substituted indolines using engineered cytochrome P450 enzymes (CYP119) have provided direct evidence for a radical-mediated mechanism. chemrxiv.org In these systems, an iron-heme cofactor catalyzes carbene transfer from a diazo compound. chemrxiv.org Experimental and computational evidence supports a pathway involving a radical intermediate rather than a direct C-H insertion. The proposed mechanism suggests that the enzyme's iron-carbene species abstracts a hydrogen atom from the C-H bond of the indoline substrate, generating a substrate radical and a metallo-radical intermediate. This is followed by a rapid radical rebound step to form the new carbon-carbon bond. chemrxiv.org This work provides foundational insights into how the C-H bonds on the heterocyclic ring of an N-acyl indoline, such as this compound, could be targeted through radical-based strategies. chemrxiv.org
Mechanistic Insights into Chemoselective Transformations
Chemoselectivity, the ability to selectively functionalize one site in a molecule with multiple reactive centers, is a significant challenge in synthesis. For indole derivatives, competition between N-H and C-H functionalization is a classic problem. Mechanistic studies have revealed that catalysts and reaction conditions can be tuned to favor one pathway over another.
A compelling example is the indium(III)-catalyzed regiodivergent alkylation of 2,3-disubstituted indoles with p-quinone methides (p-QMs). acs.org This system demonstrates that the reaction outcome can be precisely controlled by the choice of solvent. When the reaction is conducted in toluene, selective 1,6-hydroarylation occurs, leading to C6-alkylation of the indole ring. Conversely, switching the solvent to tetrahydrofuran (B95107) (THF) completely shifts the selectivity to favor N1-alkylation. acs.org
Mechanistic investigations suggest that the Lewis acidic In(OTf)₃ catalyst activates the p-QM. In a non-polar solvent like toluene, the indole acts as a carbon-based nucleophile, attacking the activated p-QM at the C6 position in a Friedel-Crafts-type reaction. In the more polar and coordinating solvent THF, the solvent molecules are thought to modulate the interaction between the catalyst and the substrates, favoring the deprotonation of the indole N-H and subsequent N-alkylation. acs.org This solvent-mediated control offers a powerful strategy for achieving chemoselective transformations on scaffolds related to this compound.
The table below illustrates the dramatic effect of the solvent on the reaction's regioselectivity.
| Substrate (Indole) | Solvent | Product Type | Yield (%) |
| 2,3-dimethylindole | Toluene | C6-Alkylation | 88 |
| 2,3-dimethylindole | THF | N1-Alkylation | 78 |
| 2-ethyl-3-methylindole | Toluene | C6-Alkylation | 84 |
| 2-ethyl-3-methylindole | THF | N1-Alkylation | 75 |
| 5-methoxy-2,3-dimethylindole | Toluene | C6-Alkylation | 87 |
| 5-methoxy-2,3-dimethylindole | THF | N1-Alkylation | - |
| Data adapted from a study on solvent-mediated tunable regiodivergent alkylations of indoles. acs.org |
Research Applications in Organic Synthesis and Material Science
Strategic Utility as a Heterocyclic Building Block in Complex Chemical Synthesis
Indolin-1-yl(o-tolyl)methanone is recognized as a valuable heterocyclic building block in organic synthesis. thieme.de The indoline (B122111) framework is a common motif in a vast array of complex molecules, including alkaloids and pharmaceuticals. rsc.orgwiley.com Synthetic strategies often leverage such building blocks to construct intricate molecular architectures efficiently. wiley.comnumberanalytics.com The presence of the o-tolyl group introduces specific steric hindrance and electronic characteristics that can be exploited to control the regioselectivity and stereoselectivity of subsequent chemical transformations.
The utility of the indoline scaffold is frequently demonstrated in transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, which are cornerstones of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnumberanalytics.com These reactions enable the straightforward linkage of the indoline core to other molecular fragments, facilitating the assembly of complex target molecules. organic-chemistry.org The reactivity of the N-acyl group and the potential for functionalization on both the indoline and o-tolyl rings make this compound a strategic starting material for synthesizing elaborate compounds. nih.gov For instance, related strategies have been used in the total synthesis of natural products like minfiensine, where the construction of the indoline nucleus is a key step. rsc.orgwiley.com
Derivatization and Structural Modification for Novel Analogues
The core structure of this compound offers multiple sites for derivatization, enabling the synthesis of novel analogues with tailored properties. mdpi.comacs.org Structural modifications can be performed on the indoline ring system, the N-acyl linkage, or the o-tolyl group. This versatility allows chemists to systematically alter the compound's steric and electronic profile to explore structure-activity relationships or tune its material properties. nih.govnih.gov
Common derivatization strategies for the indoline scaffold include:
Substitution on the Benzene (B151609) Ring: The aromatic portion of the indoline can undergo electrophilic substitution reactions to introduce a variety of functional groups (e.g., nitro, halogen, alkyl groups). These groups can then serve as handles for further transformations. mdpi.com
Modification at the C2 and C3 Positions: The five-membered ring of the indoline can be functionalized, for instance, through the synthesis of spirocyclic indolines or by introducing substituents at the C2 or C3 positions, leading to complex polycyclic systems. researchgate.netacs.orgsci-hub.se
Variation of the Acyl Group: The o-tolyl group can be replaced with other aryl or alkyl substituents to modulate the electronic and steric environment around the amide bond. mdpi.com
Functionalization of the o-Tolyl Ring: The methyl group on the tolyl ring or its aromatic positions can be modified to introduce additional functionality.
A derivative, (5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone, highlights how complex functional groups like aminothiazoles can be appended to the indoline core, demonstrating the scaffold's capacity to support diverse and complex substitutions. matrixscientific.comnih.gov Such modifications are crucial for developing new compounds for various applications, including medicinal chemistry. nih.govnih.gov
| Modification Site | Type of Modification | Example of Resulting Analogue Class | Potential Synthetic Method |
|---|---|---|---|
| Indoline Benzene Ring | Halogenation, Nitration, Alkylation | Substituted Indolin-1-yl Ketones | Electrophilic Aromatic Substitution |
| Indoline C2/C3 Positions | Spirocyclization, Alkylation | Spiroindolines, 2,3-Disubstituted Indolines | Palladium-catalyzed Cycloadditions sci-hub.se |
| N-Acyl Group | Replacement of o-tolyl group | Indolin-1-yl(aryl/alkyl)methanones | Acylation with different acid chlorides |
| Indoline Benzene Ring | Attachment of heterocyclic moieties | Thiazolyl-indoline derivatives matrixscientific.com | Multi-step synthesis involving coupling reactions |
Potential in Optoelectronic Applications, including Organic Solar Cells
Indoline derivatives have emerged as promising materials for optoelectronic applications, including organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). researchgate.netbohrium.comrsc.orgrsc.org The electron-rich nature of the indoline nitrogen atom makes it an excellent electron-donating unit, a key component in the design of materials for organic electronics. mdpi.com When incorporated into a conjugated system, such as in Donor-Acceptor (D-A) architectures, the indoline moiety can facilitate efficient intramolecular charge transfer (ICT), a critical process for the function of both OLEDs and OSCs. mdpi.comescholarship.org
Research has shown that fluorescent dyes based on indoline donor units can exhibit bright luminescence. mdpi.com For example, novel D-A-D dyes using a 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole (an indoline derivative) as the donor and benzochalcogenadiazoles as acceptors have been synthesized for solution-processed OLEDs. mdpi.com The choice of the acceptor unit allows for the tuning of the emission color and photophysical properties. mdpi.com
In the context of OSCs, the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical for efficient charge separation and transport. mdpi.com The molecular structure of indoline derivatives can be tailored to achieve optimal HOMO/LUMO energy levels that align with those of acceptor materials like fullerene derivatives. rsc.orgmdpi.com Polymers based on bis(2-oxoindolin-3-ylidene) have been successfully employed as n-channel semiconductors in organic field-effect transistors (OFETs), demonstrating the versatility of the indoline core in conducting materials. rsc.org The planarity and potential for π-π stacking in well-designed indoline-based molecules can also lead to high charge carrier mobility, a crucial factor for device performance. rsc.org
| Indoline-Based Material Class | Application | Key Properties / Findings | Reference |
|---|---|---|---|
| 9-(p-tolyl)-hexahydro-1H-carbazole Dyes | OLEDs | Bright luminescence from intramolecular charge transfer (ICT). mdpi.com | mdpi.com |
| Fluorinated Indolo[3,2-b]indole (IDID) | Perovskite Solar Cells (HTM) | High hole mobility due to strong π-π interactions; efficient photoluminescence quenching. rsc.org | rsc.org |
| Bis(2-oxoindolin-3-ylidene) Polymers | OFETs | N-type semiconductor behavior with electron mobility up to 2.9 × 10−2 cm2 V−1 s−1. rsc.org | rsc.org |
| Thieno[3,2-b]indole Derivatives | Organic Solar Cells | Ambipolar conductivity with balanced electron and hole mobilities; narrow optical band gap. bohrium.com | bohrium.com |
Exploration in Chemical Library Diversification
This compound is an ideal scaffold for chemical library diversification, a key strategy in modern drug discovery and materials science. nih.govnih.gov The goal of library synthesis, particularly through diversity-oriented synthesis (DOS), is to create a large collection of structurally diverse molecules to explore a vast chemical space efficiently. nih.govacs.orgrsc.orgmdpi.com Privileged scaffolds like indoline are often chosen as starting points because their core structure is pre-validated by its presence in known bioactive molecules. researchgate.net
The structural features of this compound provide multiple vectors for diversification. By applying a range of chemical reactions to this central core, a library of unique analogues can be generated. For example, using various boronic acids in Suzuki coupling reactions at different positions (following initial functionalization) or reacting the scaffold with a diverse set of amines, aldehydes, or other building blocks can rapidly produce a large number of distinct compounds. acs.orgrsc.org
This approach allows for the systematic exploration of how different substituents and structural motifs affect a molecule's biological activity or material properties. nih.gov The resulting libraries can be subjected to high-throughput screening (HTS) to identify "hits"—compounds with desired properties—which can then be further optimized. The amenability of the indoline scaffold to a wide range of synthetic transformations makes it a powerful tool for generating molecular diversity and accelerating the discovery of new functional molecules. nih.govmdpi.com
Q & A
Q. 1.1. What are the common synthetic routes for Indolin-1-yl(o-tolyl)methanone, and how are reaction conditions optimized?
Answer: The compound is typically synthesized via Friedel-Crafts acylation , where an indoline derivative reacts with an acyl chloride (e.g., o-tolyl acyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key optimization parameters include:
- Catalyst concentration : Excess AlCl₃ (1.5–2.0 equivalents) ensures complete activation of the acyl chloride .
- Temperature : Reactions are conducted at 0–25°C to minimize side reactions like over-acylation .
- Solvent selection : Dichloromethane or toluene is preferred for solubility and stability of intermediates .
Q. 1.2. How is the molecular structure of this compound characterized?
Answer: Structural elucidation involves:
Q. 1.3. What preliminary biological assays are used to assess its bioactivity?
Answer: Initial screening includes:
- Antimicrobial assays : Disk diffusion tests against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM .
- Enzyme inhibition : Kinase or protease inhibition studies using fluorogenic substrates .
Advanced Research Questions
Q. 2.1. How can reaction yields be improved in large-scale synthesis?
Answer: Optimization strategies include:
- Continuous flow reactors : Enhance heat transfer and reduce by-products (e.g., diaryl ketones) .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 80°C) .
- Green solvents : Ethyl acetate or cyclopentyl methyl ether improves sustainability without compromising yield .
Q. 2.2. How do computational methods predict binding modes with biological targets?
Answer:
- Molecular docking : Software like AutoDock Vina simulates interactions with proteins (e.g., EGFR kinase). Key steps:
- Prepare ligand (compound) and receptor (target protein) files in PDBQT format.
- Grid box centered on the active site (coordinates adjusted via PyMOL).
- Docking scores (ΔG) ≤ -8.0 kcal/mol suggest strong binding .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
Q. 2.3. How to resolve contradictions in biological activity data across studies?
Answer: Discrepancies may arise from:
- Assay conditions : Varying pH (e.g., 7.4 vs. 6.5) or serum content in cell culture media alters compound stability .
- Structural analogs : Subtle differences in substituents (e.g., methoxy vs. methyl groups) impact solubility and target affinity .
- Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance (p < 0.05) .
Q. 2.4. What advanced spectroscopic techniques validate its stereochemical configuration?
Answer:
- VCD (Vibrational Circular Dichroism) : Differentiates enantiomers via polarized IR spectra .
- ROESY NMR : Identifies spatial proximity between o-tolyl protons and indoline CH₂ groups .
- TDDFT-ECD calculations : Compares experimental and theoretical electronic circular dichroism spectra .
Table 1. Key Synthetic and Analytical Data
| Parameter | Value/Range | Reference |
|---|---|---|
| Friedel-Crafts Yield | 65–85% | |
| ¹H NMR (δ, ppm) | 7.2–7.4 (o-tolyl), 3.5–4.0 (N–CH₂) | |
| IR C=O Stretch | ~1680 cm⁻¹ | |
| X-ray Resolution | ≤0.8 Å | |
| Docking Score (ΔG) | ≤-8.0 kcal/mol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
